DCAF1 binder 1

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

PROTAC development faces uncertainty when E3 ligase ligands lack validated exit vectors or degrade CRBN-resistant targets. DCAF1 binder 1 (VHF 543, amine) solves this with: • SPR Kd = 31 nM vs. DCAF1 WDR domain • Primary amine handle for direct linker conjugation • Validated in DBt-10: degrades BTK in CRBN-resistant cells (DC50 = 0.09 µM) • Minimal proteome perturbation (log₂FC ≤0.5 at 5 µM) Supplied as solid, >95% purity, for R&D use only.

Molecular Formula C28H35ClN6O
Molecular Weight 507.1 g/mol
Cat. No. B10856656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCAF1 binder 1
Molecular FormulaC28H35ClN6O
Molecular Weight507.1 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN
InChIInChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33)
InChIKeyGGEKTDCCHNVLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCAF1 Binder 1 – Selective Ligand for CRL4 DCAF1


DCAF1 binder 1 is a small-molecule ligand (CAS: 3053860-67-3, MW: 507.07, C28H35ClN6O) that selectively binds to the CRL4ᴰᶜᴬᶠ¹ E3 ubiquitin ligase complex . It serves as a chemical handle for recruiting DCAF1 in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation (TPD) via the ubiquitin-proteasome system [1]. Structurally characterized by X-ray crystallography (PDB: 8OO5, 8OGC), DCAF1 binder 1 occupies the WD40 repeat domain (WDR) of DCAF1 with defined exit vectors suitable for bifunctional degrader design [2][3].

Why DCAF1 Binder 1 Is Irreplaceable


DCAF1 binder 1 exhibits a distinct selectivity profile and binding mode compared to other DCAF1 ligands and alternative E3 ligase recruiters. Unlike OICR-8268 and OICR-41103, DCAF1 binder 1 shows only partial overlap in binding determinants, potentially engaging distinct sub-pockets within the DCAF1 WDR domain . More critically, DCAF1-based PROTACs constructed with DCAF1 binder 1 maintain degradation activity in cellular contexts where VHL- and CRBN-based degraders fail due to intrinsic or acquired resistance [1]. Ligase receptor availability is a key determinant of PROTAC efficacy; CRBN is frequently downregulated in IMiD-resistant settings, while DCAF1 remains expressed [2]. Therefore, substituting a generic CRBN or VHL ligand for DCAF1 binder 1 would forfeit the specific mechanistic advantage of engaging an alternative, resistance-bypassing E3 ligase, fundamentally altering the degrader's cellular activity profile and therapeutic window.

DCAF1 Binder 1: Comparative Evidence


SPR Binding Affinity vs. OICR-8268

Surface Plasmon Resonance (SPR) analysis demonstrates that DCAF1 binder 1 binds to immobilized DCAF1(WDR) with a KD of 0.03 µM (30 nM) . In contrast, OICR-8268, another reported DCAF1 ligand, exhibits a KD of 38 nM (0.038 µM) under comparable SPR conditions [1]. The 8 nM difference in affinity, while modest, translates to a 1.27-fold improvement in binding strength for DCAF1 binder 1, which may influence ternary complex formation efficiency in cellular contexts.

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

Primary Amine Handle for Direct Conjugation

Binding site analysis indicates that DCAF1 binder 1 and OICR-8268 occupy partially distinct interaction surfaces on the DCAF1 WDR domain. DCAF1 binder 1 shows only partial overlap with OICR-8268 . This non-identical binding footprint suggests that DCAF1 binder 1 may be less susceptible to point mutations that could abrogate OICR-8268 binding, and vice versa, providing a chemically distinct scaffold for degrader optimization.

DCAF1 Binding Mode Chemical Probe Selectivity

BTK Degradation Overcoming CRBN Resistance

DCAF1 binder 1 demonstrates high selectivity for DCAF1, displaying no detectable activity against other WDR-containing proteins in selectivity panel assays . This contrasts with less selective DCAF1 ligands (e.g., CYCA-117-70, KD = 70 µM ) that may exhibit broader WDR domain cross-reactivity. The absence of off-target binding at the WDR panel level minimizes confounding degradation events mediated by alternative E3 ligases, ensuring that observed TPD effects can be confidently attributed to CRL4ᴰᶜᴬᶠ¹ engagement.

Selectivity Off-Target Activity Chemical Probe

Functional Validation in PROTAC: DCAF1-BRD9 Degrader Activity

When conjugated to a BRD9 bromodomain binder (BI-9564) via a linker, DCAF1 binder 1 forms a functional DCAF1-BRD9 PROTAC (DBr-1). SPR ternary complex assays confirm that DBr-1 can simultaneously engage DCAF1(WDR) and BRD9-BD, forming a stable ternary complex [1]. Degradation assays in HEK293T cells demonstrate that DBr-1 induces efficient BRD9 degradation, with degradation reversed by excess DCAF1 binder 1 (competition) or by NEDDylation inhibitor MLN4924, confirming CRL4ᴰᶜᴬᶠ¹-dependent mechanism [2]. In contrast, VHL-BRD9 PROTACs exhibit markedly reduced efficacy in cells with intrinsic VHL degrader resistance, a setting where DBr-1 maintains robust activity [3].

PROTAC BRD9 Degradation Resistance Bypass

Cross-Ligase Comparison: DCAF1 Binder 1 Enables Degradation in CRBN-Resistant Cells

In cellular models of acquired resistance to CRBN-based PROTACs, DCAF1 binder 1-derived PROTACs maintain target degradation activity. Specifically, a DCAF1-BTK PROTAC (DBt-10) efficiently degrades BTK in cells that have become resistant to CRBN-BTK PROTACs due to CRBN downregulation [1]. Quantitative proteomics reveals that DBt-10 treatment leads to significant BTK protein level reduction (log2 fold change < -1, adjusted p < 0.05) in resistant cells, whereas CRBN-BTK PROTAC shows minimal degradation under identical conditions [2]. This functional divergence is directly attributable to the differential expression of the hijacked E3 ligases (CRBN downregulated; DCAF1 maintained), highlighting a procurement-critical advantage of DCAF1 binder 1 over CRBN ligands.

Acquired Resistance CRBN Downregulation BTK Degradation

Structural Characterization: Defined Exit Vector for Rational PROTAC Design

High-resolution X-ray co-crystal structures (PDB: 8OO5, 8OGC, resolution 2.09 Å) of DCAF1 binder 1 bound to the DCAF1 WDR domain reveal a well-defined binding pose with a solvent-exposed exit vector amenable to linker conjugation [1][2]. This structural information, which is not yet publicly available for all DCAF1 ligands (e.g., some proprietary binders or early-stage leads), provides a rational basis for structure-guided optimization of linker length and composition in bifunctional degrader design. In contrast, ligands lacking co-crystal data require extensive empirical linker optimization, increasing development time and resource expenditure.

X-ray Crystallography Structure-Based Drug Design Linker Optimization

DCAF1 Binder 1: Research Applications


Rapid PROTAC Assembly with Amine Handle

Procure DCAF1 binder 1 when constructing PROTACs intended for use in disease models exhibiting acquired resistance to CRBN-based degraders (e.g., IMiD-resistant multiple myeloma or BTK degrader-resistant B-cell malignancies). DCAF1 expression is maintained in CRBN-downregulated contexts, enabling sustained target degradation where CRBN-PROTACs fail [1]. This application leverages the direct head-to-head evidence that DCAF1-BTK PROTACs degrade BTK in CRBN-PROTAC resistant cells [2].

Overcoming BTK Degrader Resistance

Use DCAF1 binder 1 as the E3 ligase recruiting moiety in degrader molecules targeting cell lines that exhibit intrinsic resistance to VHL-based PROTACs. Evidence demonstrates that DCAF1-BRD9 PROTACs maintain robust degradation activity in VHL-PROTAC resistant cellular environments [1]. This scenario is particularly relevant for oncology programs where VHL degrader efficacy is limited by variable VHL complex component expression.

CETSA-Based Potency Benchmarking

Select DCAF1 binder 1 for degrader programs requiring a structurally characterized E3 ligase ligand with a defined exit vector. The availability of high-resolution co-crystal structures (PDB: 8OO5, 8OGC) enables computational modeling of ternary complex formation and rational selection of linker attachment points [1][2]. This accelerates PROTAC development compared to ligands lacking structural data, reducing iterative empirical screening cycles.

Proteome-Wide Degradation Profiling

Incorporate DCAF1 binder 1 into degrader libraries and screening cascades to explore novel E3 ligase space. With only a handful of E3 ligases currently exploited for TPD, DCAF1 represents an underexplored ligase that can be harnessed for degradation of targets previously recalcitrant to CRBN- or VHL-mediated degradation [1]. Procurement of DCAF1 binder 1 enables diversification of degrader chemical matter and may unlock degradation of novel neo-substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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